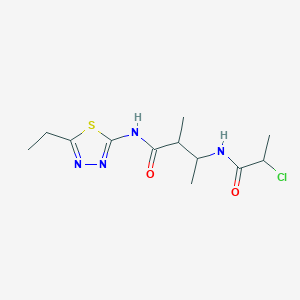

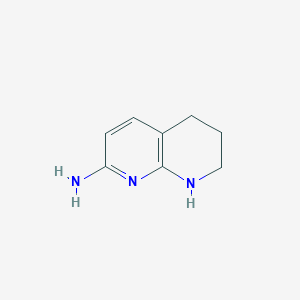

![molecular formula C16H15IN2O2S B2778735 2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893099-79-1](/img/structure/B2778735.png)

2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a compound that belongs to the class of thiophene derivatives . Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

科学的研究の応用

Anti-Inflammatory and Antioxidant Activity

Derivatives of similar structural compounds have been synthesized and evaluated for their anti-inflammatory and antioxidant activities. A study conducted by Kumar, Anupama, and Khan (2008) synthesized acid chloride derivatives of a related compound and found them to exhibit significant in vitro anti-inflammatory and antioxidant activities, comparable to those of ibuprofen and ascorbic acid, respectively (K. P. Kumar, K. Anupama, K. A. Khan, 2008).

Antimicrobial Activity

Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes and examined them for antibacterial activity against various pathogenic strains. Some compounds exhibited activity comparable to standard antibiotics such as ampicillin and ofloxacin (A. Altundas, N. Sarı, N. Çolak, H. Öğütcü, 2010).

Anticonvulsant Activity

Schiff bases of 2-aminothiophenes were synthesized and evaluated for their anticonvulsant activity. The study by Kunda et al. (2013) found that some of these compounds exhibited significant anticonvulsant activity in models of electroshock-induced and chemically-induced seizures, comparable to phenytoin and diazepam (Pk Kunda, J. Rao, K. Mukkanti, Madhusudhanareddy Induri, G. Reddy, 2013).

Antimycobacterial Activity

A study by Nallangi et al. (2014) focused on the development of antimycobacterial derivatives by synthesizing twenty derivatives of hexahydrocycloocta[b]thiophene-3-carboxamide and evaluating them against Mycobacterium tuberculosis. One compound, in particular, exhibited significant activity against MTB, surpassing the efficacy of Ethambutol and Ciprofloxacin (Radhika Nallangi, Ganesh Samala, J. Sridevi, P. Yogeeswari, D. Sriram, 2014).

Urokinase-Type Plasminogen Activator Inhibition

Bridges et al. (1993) synthesized novel 4-substituted benzo[b]thiophene-2-carboxamidines, which selectively inhibit urokinase-type plasminogen activator (uPA) with low IC50 values. These compounds represent a new class of synthetic uPA inhibitors, with significant potential for therapeutic applications (A. Bridges, A. Lee, C. Schwartz, M. Towle, B. Littlefield, 1993).

特性

IUPAC Name |

2-[(2-iodobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15IN2O2S/c1-18-15(21)13-10-6-4-8-12(10)22-16(13)19-14(20)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSPUMKPEKGNLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-iodobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

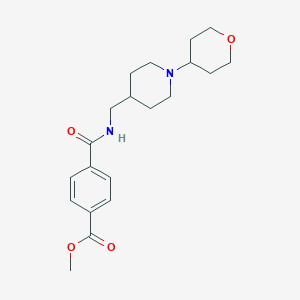

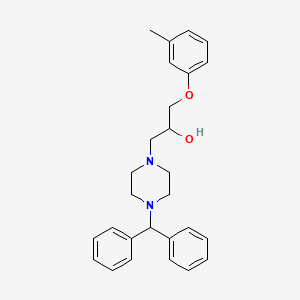

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2778654.png)

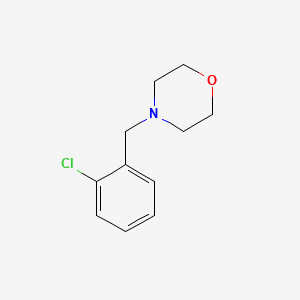

![2-[(3-Methylbutyl)amino]propanoic acid hydrochloride](/img/structure/B2778657.png)

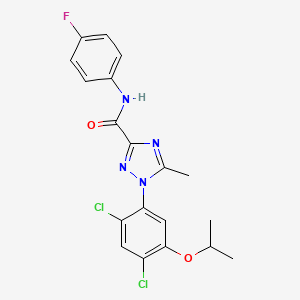

![methyl 2-(2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2778665.png)

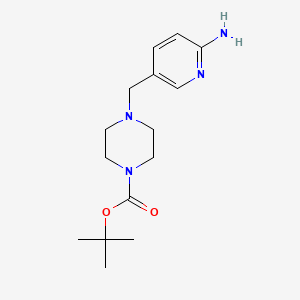

![2-(2,4-dichlorophenoxy)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2778668.png)

![2-((5-((benzo[d]thiazol-2-ylthio)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2778669.png)

![N-ethyl-2-imino-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2778675.png)